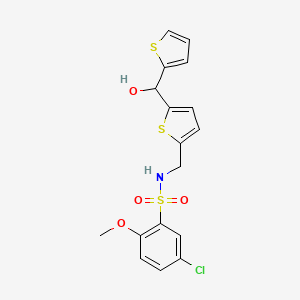

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves intricate steps that aim to introduce specific functional groups to achieve the desired chemical structure. For instance, N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines, showcasing the versatility of sulfonamide compounds in synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including nitrobenzenesulfonamides, can exhibit various conformational properties based on intramolecular hydrogen bonding and the presence of substituents. For example, the study on ortho-nitrobenzenesulfonamide revealed different conformer structures stabilized by intramolecular hydrogen bonds, highlighting the structural complexity and versatility of sulfonamide compounds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides are key intermediates in synthesizing a variety of nitrogen-containing heterocycles. They participate in reactions that form complex structures with potential biological activity. For instance, the base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides leads to advanced intermediates for the synthesis of indazole oxides and quinazolines, demonstrating their role in constructing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

The compound has been studied for its potential as an inhibitor of kynurenine 3-hydroxylase, which is crucial for understanding the pathophysiological role of the kynurenine pathway in neuronal injury. Compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide have shown high-affinity inhibition of this enzyme in vitro, making them valuable for detailed investigation in this area (Röver et al., 1997).

Structural Characterization and Computational Study

A structurally similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized, demonstrating the importance of such compounds in structural and electronic properties research. This study utilized various computational and spectroscopic methods, emphasizing the molecule's potential in molecular dynamics simulations and protein interactions (Murthy et al., 2018).

Antihypertensive α-Blocking Agents

Derivatives of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide have been explored as potential antihypertensive α-blocking agents. These compounds have shown good activity and low toxicity, highlighting their potential in developing new medications for hypertension (Abdel-Wahab et al., 2008).

COX-2 Inhibitors for Rheumatoid Arthritis and Acute Pain

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, closely related to the compound , has led to the discovery of potent and selective COX-2 inhibitors. These have been evaluated for their potential in treating conditions like rheumatoid arthritis and acute pain, showcasing the therapeutic applications of such molecules (Hashimoto et al., 2002).

Versatile Applications in Synthesis of Secondary Amines

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide and its analogs have been utilized in the smooth alkylation and deprotection of sulfonamides to yield secondary amines. This demonstrates their versatile application in organic synthesis (Fukuyama et al., 1995).

Antimycobacterial Activity

The compound's derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis therapies. This research emphasizes the importance of such molecules in addressing global health challenges (Ghorab et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell division and proliferation.

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c19-18(20)14-7-1-2-8-15(14)26(23,24)16-12-5-3-6-13(11-12)17-9-4-10-25(17,21)22/h1-3,5-8,11,16H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIRHNGQMWNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)